![molecular formula C42H82NO8P B1420812 (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 179093-76-6](/img/structure/B1420812.png)
(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.
Scientific Research Applications
Membrane Biophysics and Structural Biology
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31: is extensively used in the study of membrane biophysics. It serves as a model for biological membranes, allowing researchers to investigate the structural properties of lipid bilayers . This compound is particularly useful in the formation of liposomes, which can be small or large unilamellar vesicles, or multilamellar vesicles, each with distinct physical characteristics that are pertinent to the study of cellular processes .
Drug Delivery Systems
Due to its ability to form various types of liposomes, this phospholipid is pivotal in the development of drug delivery vehicles. Liposomes can encapsulate therapeutic agents and ensure their targeted delivery to specific cells or tissues, thereby increasing the efficacy of the drugs and reducing side effects .
Nutraceuticals and Dietary Supplements
The interaction of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31 with compounds like resveratrol, which is known for its antioxidant properties, has been studied to understand how it affects the structural organization of membrane lipids. This knowledge is crucial for developing future applications of such polyphenolic compounds in nutraceuticals and dietary supplements .
Pharmacology and Medicinal Chemistry
Research has shown that 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31 can influence the mechanics and electrical properties of biomimetic lipid systems. Understanding these interactions is essential for the development of new pharmacological agents and for enhancing the medicinal chemistry of existing compounds .
Nanotechnology and Material Science
This phospholipid is also significant in the field of nanotechnology, where it is used to create artificial membranes. These membranes can be employed in various applications, including the development of nanoscale devices and materials with specific properties .
Biochemical Research and Enzyme Studies
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31: is used in biochemical research to study enzyme activities, such as those of phospholipase A2. It helps in characterizing the enzymatic reactions that occur within lipid bilayers and understanding the role of lipids in various biological processes .
properties
IUPAC Name |
[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,22D2,24D2,26D2,28D2,30D2,32D2,34D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKGGKOPKCXLL-KHCKXXADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677040 | |
Record name | (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
CAS RN |
179093-76-6 | |
Record name | (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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